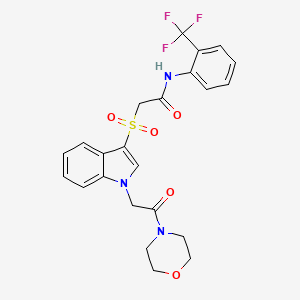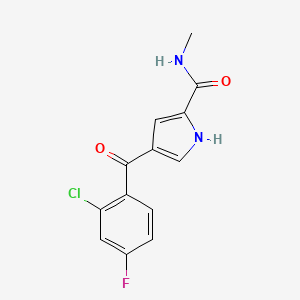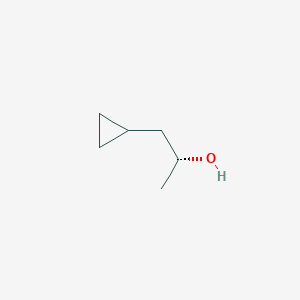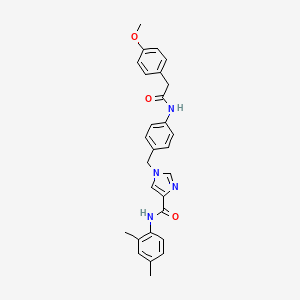
2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of an organic compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of “2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide” is not available in the current resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the current resources .Applications De Recherche Scientifique
Crystallography and Molecular Structure
Research has shown that compounds with a similar structural framework to 2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide exhibit unique crystal structures and conformational properties. For example, studies on related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed molecules with a folded conformation, where the pyrimidine ring inclination to the benzene ring varies significantly, suggesting potential applications in crystal engineering and molecular design (Subasri et al., 2017).
Antimicrobial Activity
Another research avenue explores the development of compounds with strong antimicrobial properties against specific pathogens. For instance, derivatives of the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold showed potent activities against Helicobacter pylori, a gastric pathogen, indicating the potential of structurally similar compounds for use as novel anti-H. pylori agents (Carcanague et al., 2002).
Photoregulated Drug Release
In materials science, the development of photoresponsive molecularly imprinted hydrogels using azobenzene-containing monomers demonstrates the potential for photoregulated release and uptake of pharmaceuticals. This research suggests applications in controlled drug delivery systems, where compounds like this compound could be used as templates for creating specific drug release mechanisms (Gong et al., 2008).
Anticancer and Radiosensitizing Properties
Compounds containing the sulfonamide moiety, akin to this compound, have been evaluated for their anticancer and radiosensitizing effects. Some newly synthesized Schiff bases demonstrated notable cytotoxic activities against human breast cancer cell lines, surpassing the efficacy of reference drugs like doxorubicin, highlighting their potential in cancer therapy (Ghorab et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-8-9-15(21-2)14(10-12)19-16(20)17(22)18-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFLQMUZMTCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)

![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2869126.png)



![1-[2-Oxo-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2869134.png)
![N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide](/img/structure/B2869135.png)
![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2869137.png)
![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide](/img/structure/B2869139.png)
